GSK484 hydrochloride

Description

GSK484 (GSK484 hydrochloride) is a selective and reversible inhibitor of peptidyl arginine deiminase 4 (PAD4), an enzyme critical for citrullination—a post-translational modification involved in chromatin decondensation, neutrophil extracellular trap (NET) formation, and immune regulation . With an IC50 of 50 nM (calcium-free conditions) and 250 nM (2 mM calcium), GSK484 binds PAD4 with high affinity, blocking its enzymatic activity and downstream effects such as NETosis and histone H3 citrullination (H3Cit) . Preclinical studies demonstrate its efficacy in diverse disease models, including:

- SARS-CoV-2 infection: Reduces lung NETs but impairs antigen-specific T cell responses .

- Cancer: Enhances radiosensitivity in colorectal (CRC) and nasopharyngeal carcinoma (NPC) by promoting DNA damage and inhibiting tumor growth .

- Sepsis and kidney injury: Attenuates endothelial dysfunction and NET-mediated inflammation .

- Autoimmune diseases: Suppresses NET formation in ankylosing spondylitis (AS) and lupus models .

Properties

IUPAC Name |

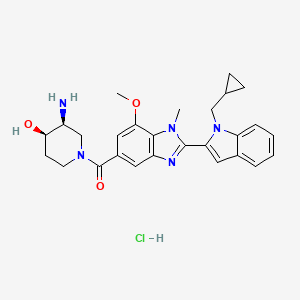

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULKOGJHUZTANI-ADMBKAPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652591-81-5 | |

| Record name | Methanone, [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis and Structural Characteristics

GSK484 ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride) is synthesized as a hydrochloride salt with a molecular weight of 510.03 g/mol and the molecular formula C₂₇H₃₁N₅O₃·HCl. The compound features a β-hairpin conformation in its active site, enabling selective binding to the low-calcium form of PAD4. While detailed synthetic pathways remain proprietary, technical specifications confirm a purity >98%, validated via high-performance liquid chromatography (HPLC).

Solubility and Stock Solution Preparation

GSK484 exhibits high solubility in DMSO (50 mM), with lower solubility in aqueous buffers requiring sonication for full dissolution. Stock solutions are typically prepared at 125 mg/mL in DMSO, yielding a 245.08 mM concentration, and stored at -20°C or -80°C to prevent degradation. Table 1 outlines standardized stock solution protocols.

Table 1: Stock Solution Preparation for this compound

| Target Concentration (mM) | Volume (mL) per 1 mg | Volume (mL) per 5 mg | Volume (mL) per 10 mg |

|---|---|---|---|

| 1 | 1.96 | 9.80 | 19.61 |

| 5 | 0.39 | 1.96 | 3.92 |

| 10 | 0.20 | 0.98 | 1.96 |

Note: Solutions stored at -80°C remain stable for six months; -20°C storage limits use to one month.

In Vitro Preparation Methods

Neutrophil Extracellular Trap (NET) Inhibition

Human neutrophils are isolated from fresh blood samples and treated with GSK484 at 25–100 nM in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). The compound is pre-incubated for 1 hour at 37°C before stimulating NETosis with phorbol myristate acetate (PMA, 25 nM). Citrullinated histone H3 (CitH3) levels are quantified via ELISA, demonstrating 70–90% inhibition at 50 nM GSK484.

Cancer Cell Radiosensitization

MDA-MB-231 triple-negative breast cancer cells are cultured in DMEM with 10% FBS and treated with 25 nM GSK484 for 1 hour prior to X-ray irradiation (2–8 Gy). Post-irradiation viability assays reveal a 2.5-fold increase in apoptosis compared to irradiation alone, linked to PAD4-mediated citrullination blockade.

Enzymatic Activity Assays

PAD4 inhibitory activity is measured using a modified NH₃ release assay. Recombinant PAD4 (0.5–2 µM) is incubated with 10 nM GSK484 in assay buffer (100 mM HEPES, pH 8.0, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT) under varying calcium concentrations (0–10 mM). Apparent inhibition constants (K<sub>i</sub>) are calculated as 50 nM (0 mM Ca²⁺) and 250 nM (2 mM Ca²⁺), confirming calcium-dependent efficacy.

Table 2: Calcium-Dependent IC₅₀ Values for GSK484

| Calcium Concentration (mM) | IC₅₀ (nM) |

|---|---|

| 0 | 50 |

| 0.2 | 75 |

| 2 | 250 |

| 10 | 320 |

In Vivo Administration Protocols

Mammary Carcinoma (MMTV-PyMT Mice)

Female BALB/c mice receive subcutaneous injections of MDA-MB-231 cells into the fourth mammary fat pad. GSK484 is dissolved in 2-hydroxypropyl-β-cyclodextrin (HPBCD) and administered intraperitoneally (4 mg/kg) 1 hour before tumor irradiation (15 Gy X-rays). Tumor volume regression is monitored for 21 days, showing a 40% reduction in the GSK484 + irradiation cohort versus irradiation alone.

Chemical Reactions Analysis

Types of Reactions

GSK484 undergoes various chemical reactions, including binding to the low-calcium form of PAD4 in a reversible manner. This binding is competitive with the substrate and inhibits the enzyme’s activity. The compound also undergoes reactions with other proteins and enzymes in the presence of calcium ions .

Common Reagents and Conditions

The common reagents used in the reactions involving GSK484 include calcium ions, which are essential for the binding and inhibition of PAD4. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and concentration of reagents .

Major Products Formed

The major product formed from the reaction of GSK484 with PAD4 is the inhibited enzyme complex. This complex prevents the citrullination of target proteins, thereby modulating various biological processes .

Scientific Research Applications

GSK484 has a wide range of scientific research applications, including:

Cancer Research: GSK484 is used to study the role of PAD4 in cancer, particularly in the regulation of gene expression and tumor progression.

Autoimmune Diseases: GSK484 is used to investigate the role of PAD4 in autoimmune diseases such as rheumatoid arthritis.

Inflammatory Conditions: GSK484 is used to study the role of PAD4 in inflammatory conditions, including the formation of neutrophil extracellular traps (NETs) during infections.

Epigenetics: GSK484 is used as a chemical probe to study the role of PAD4 in the regulation of gene expression through histone citrullination.

Mechanism of Action

GSK484 exerts its effects by binding to the low-calcium form of PAD4 in a reversible manner. This binding is competitive with the substrate and inhibits the enzyme’s activity. The inhibition of PAD4 prevents the citrullination of target proteins, thereby modulating various biological processes. The molecular targets of GSK484 include histones and other proteins involved in gene regulation and immune responses .

Comparison with Similar Compounds

Key Findings :

- Specificity : GSK484 and GSK199 are superior for PAD4-specific applications, avoiding off-target effects seen with pan-PAD inhibitors like Cl-amidine .

- Therapeutic Outcomes: In SARS-CoV-2, GSK484 reduces NETs but suppresses T cell priming, whereas rhDNase degrades NETs without impairing adaptive immunity .

Efficacy in Disease Models

Cancer

- Radiosensitization: GSK484 increases DNA double-strand breaks in irradiated CRC cells, improving survival in xenograft models .

- Synergy: Combined with TMZ, GSK484 reduces GBM proliferation by 40–60%, outperforming monotherapies .

Biological Activity

GSK484 is a selective inhibitor of peptidyl arginine deiminase 4 (PAD4), a key enzyme involved in the post-translational modification of proteins through citrullination. This compound has garnered significant attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as its role in modulating neutrophil activity and extracellular trap formation.

GSK484 functions by inhibiting PAD4 activity, which plays a crucial role in the formation of neutrophil extracellular traps (NETs). NETs are web-like structures composed of DNA and antimicrobial proteins that are released by activated neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in various pathologies, including autoimmune diseases and tissue damage.

Key Findings:

- GSK484 selectively inhibits PAD4 with minimal off-target effects on other PAD isozymes and unrelated proteins, demonstrating a high specificity that is critical for therapeutic applications .

- The compound effectively reduces citrullination in neutrophils stimulated by various stimuli, thereby preventing NETosis—a process that can lead to tissue damage if uncontrolled .

Inhibition of NET Formation

Multiple studies have demonstrated the efficacy of GSK484 in inhibiting NET formation. For instance, pretreatment with GSK484 significantly diminished NET formation in both ex vivo and in vivo models. This effect was observed across different stimuli, indicating its broad applicability in conditions characterized by excessive NETosis .

Impact on Neutrophil Viability

Importantly, GSK484 does not adversely affect the viability of neutrophils or bacterial cultures, suggesting that its inhibitory effects on PAD4 and subsequent NET formation occur without compromising cell health .

Table 1: Summary of Experimental Findings on GSK484

Potential Therapeutic Applications

GSK484's ability to inhibit PAD4 and reduce NET formation positions it as a promising candidate for treating conditions associated with excessive inflammation and autoimmunity, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Furthermore, its role in enhancing the radiosensitivity of colorectal cancer cells suggests potential applications in oncology, particularly in combination therapies aimed at improving treatment outcomes for cancer patients .

Q & A

Q. What is the primary mechanism of action of GSK484 in modulating neutrophil extracellular traps (NETs)?

GSK484 selectively inhibits peptidylarginine deiminase 4 (PAD4), an enzyme critical for citrullination of histones, a process required for chromatin decondensation and NET formation. By binding to the low-calcium form of PAD4 (IC₅₀ = 50 nM), it blocks citrullination of histone H3 (H3Cit), thereby suppressing NETosis. This has been validated in murine models of sepsis, cancer, and SARS-CoV-2 infection .

Q. What experimental models are commonly used to assess GSK484 efficacy in cancer research?

Key models include:

- Braf<sup>V600E</sup>/Pten<sup>-/-</sup> mice : For evaluating tumor volume reduction and immune cell infiltration (e.g., CD45+, Ly6G+ cells) via flow cytometry and histopathology .

- MMTV-PyMT mammary carcinoma and RIP1-Tag2 pancreatic neuroendocrine carcinoma models : To study dose-dependent effects (4 mg/kg, intraperitoneal) on tumor-associated NETs and renal injury .

- Nasopharyngeal carcinoma (C666-1, 6-10B cell lines) : For in vitro assays measuring survival curves (MTT), proliferation (EdU), migration (wound healing), and chromatin remodeling .

Q. How is GSK484 administered in preclinical studies, and what are critical pharmacokinetic considerations?

- Dosage : 4 mg/kg daily via intraperitoneal injection, dissolved in ethanol (25 mg/mL stock) and diluted in saline .

- Bioavailability : Exhibits favorable pharmacokinetics in rodents, with stability in DMSO/H₂O and storage at -20°C .

- Selectivity : Minimal off-target effects across 50+ proteins, validated via fluorescence polarization assays .

Advanced Research Questions

Q. How does GSK484 differentially modulate dendritic cell (DC) and T cell responses in viral infections like SARS-CoV-2?

In SARS-CoV-2-infected mice, GSK484 reduces antigen presentation by DCs (CD11c<sup>+</sup> MHC-II<sup>+</sup> cells) and impairs T cell priming, leading to diminished IFN-γ<sup>+</sup> CD8<sup>+</sup> and CD4<sup>+</sup> T cell populations. This contrasts with rhDNase, which degrades NETs without affecting adaptive immunity. Mechanistically, GSK484 disrupts MHC class II citrullination, critical for antigen recognition .

Q. What contradictions exist in GSK484’s role across cancer models, and how can they be resolved methodologically?

- Pro-tumor vs. anti-tumor effects : In BRAF-driven tumors, GSK484 reduces tumor volume by suppressing NET-driven stromal inflammation . However, in nasopharyngeal carcinoma, it directly induces apoptosis and radiosensitivity via PAD4 inhibition .

- Resolution : Use lineage-tracing models (e.g., LysM-Cre<sup>+</sup> PAD4<sup>fl/fl</sup> mice) to isolate stromal vs. tumor-intrinsic effects .

Q. How does GSK484 interact with ERK signaling to mitigate brain edema in intracerebral hemorrhage (ICH)?

In ICH rats, GSK484 reduces NET-driven ERK phosphorylation, which downregulates MMP-9 and AQP4 expression. This preserves blood-brain barrier integrity (ZO-1, occludin) and reduces edema (BWC measurement). Co-treatment with AQP4 inhibitors (TGN-020) reverses this effect, confirming pathway specificity .

Q. What methodologies quantify GSK484’s impact on the citrullinome in neutrophil-like cells (NLCs)?

- Quantitative mass spectrometry (Orbitrap Exploris 480) : Identifies ~14,056 citrullination sites across 4,008 proteins.

- Volcano plot analysis : Reveals 4,957 sites downregulated by GSK484 (1–20 μM), with stoichiometry proportional to inhibitor concentration .

- Validation : Western blot for H3Cit and co-localization assays (Ly6G<sup>+</sup> CitH3<sup>+</sup> cells) in synovial tissue .

Q. Can GSK484 be integrated with immunotherapies to enhance efficacy while preserving adaptive immunity?

- Combination with checkpoint inhibitors : In melanoma models, GSK484 reduces NET-mediated immunosuppression (e.g., arginase-1<sup>+</sup> macrophages) but may require staggered dosing to avoid T cell suppression .

- Adjuvant use with rhDNase : Synergistically reduces NET burden in COVID-19 without compromising virus-specific T cells .

Methodological Best Practices

- In vitro assays : Use NH3 release assays to quantify PAD4 activity and FP assays for binding affinity .

- In vivo endpoints : Measure plasma H3Cit (ELISA), urinary protein (Bradford assay), and histopathology (HE staining) .

- Data interpretation : Account for calcium concentration (0–2 mM) in IC₅₀ calculations, as affinity drops 5-fold in high calcium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.